Product packaging for 4-Amidinobenzamide(Cat. No.:)

4-Amidinobenzamide

Cat. No.: B8763389
M. Wt: 163.18 g/mol
InChI Key: HKMIWYWBIYCXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amidinobenzamide Hydrochloride (CAS 59855-11-7) is a chemical compound with the molecular formula C8H10N3O and a molecular weight of 164.19 g/mol . It is supplied as a solid and should be stored at room temperature. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are exploring the potential of various benzamide derivatives as privileged scaffolds in drug discovery due to their ability to interact with a wide range of biological targets . These related structures often serve as key pharmacophores in the development of compounds with antitumor, anti-inflammatory, and antiviral activities . As with all research chemicals, proper safety procedures should be followed. Refer to the Safety Data Sheet for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B8763389 4-Amidinobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4-carbamimidoylbenzamide

InChI

InChI=1S/C8H9N3O/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H3,9,10)(H2,11,12)

InChI Key

HKMIWYWBIYCXFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Amidinobenzamide

Established Synthetic Pathways for 4-Amidinobenzamide

The construction of the this compound molecule relies on established organic chemistry reactions. Key pathways involve the strategic formation of the amidine and amide functional groups.

A primary method for synthesizing the amidine functional group is through the transformation of a nitrile precursor, such as 4-cyanobenzamide (B1359955). This approach leverages the reactivity of the cyano group (-CN).

The conversion of nitriles to primary amines is a well-established synthetic route. youtube.com Common methods include reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation using hydrogen gas over a metal catalyst like platinum or nickel. studymind.co.uklibretexts.org This transformation is significant as it adds a carbon atom to the original starting material. youtube.com A specific pathway for converting a cyanophenyl group into an amidinium salt involves a multi-step process. mdpi.com The nitrile is first converted to an amidoxime (B1450833) by treatment with hydroxylamine (B1172632). This intermediate is then acetylated, and the resulting O-acetyl amidoxime undergoes catalytic hydrogenation to yield the final amidinium chloride. mdpi.com This method avoids the direct, and often harsh, conditions of older methods like the Pinner reaction. A variety of reducing agents can be employed for nitrile reduction, each with specific applications and tolerances for other functional groups. organic-chemistry.org

Table 1: Selected Reagents for Nitrile Reduction

Reagent/System Description Reference
Lithium Aluminum Hydride (LiAlH₄) A strong, non-selective reducing agent that converts nitriles to primary amines. studymind.co.uklibretexts.org studymind.co.uk, libretexts.org
Catalytic Hydrogenation (H₂/Catalyst) Uses hydrogen gas with a metal catalyst (e.g., Pt, Ni) under high pressure and temperature. studymind.co.uk studymind.co.uk
Hydroxylamine followed by Hydrogenation A multi-step method converting the nitrile to an amidoxime intermediate, which is then reduced to the amidine. mdpi.com mdpi.com
Diisopropylaminoborane/LiBH₄ A catalytic system that reduces a wide range of aliphatic and aromatic nitriles in high yields. organic-chemistry.org organic-chemistry.org

The formation of the benzamide (B126) portion of the molecule is typically achieved through standard amide bond formation reactions. These reactions involve the coupling of a carboxylic acid derivative with an amine. libretexts.org The reactivity of the carboxylic acid derivative is key, with acyl chlorides, anhydrides, and esters being common choices. libretexts.org As a general principle, the more acidic the corresponding conjugate acid (HX) of the leaving group (X), the more reactive the acyl compound (RCOX) is toward amide formation. libretexts.org

In the synthesis of related benzamide structures, anilines have been successfully coupled with acyl chlorides, such as 3-nitrobenzoyl chloride, to form the corresponding benzamide derivatives. mdpi.com This reaction is a foundational step before subsequent modifications, like the reduction of a nitro group, are performed. mdpi.com For challenging or sterically hindered amide couplings, various reagents and conditions can be employed, such as converting the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride before reacting it with the amine in the presence of a base. reddit.com

Optimizing synthetic procedures on a research scale is essential for improving yields, purity, and reproducibility while managing resources efficiently. otavachemicals.com This process often involves systematically adjusting various reaction parameters. Key physical parameters that can be optimized include processing time, temperature, and stirring rate, as these can significantly impact the outcome of the synthesis. ijcce.ac.ir

For instance, in scaling up a multi-step synthesis, a reaction that is reproducible on a milligram scale may fail or give poor yields at a gram scale. mdpi.com This necessitates re-evaluation and optimization, which may include changing the specific reagents or reaction type. An example is the switch from a Kobayashi vinylogous Mukaiyama aldol (B89426) reaction to a more cost-efficient and reproducible Keck asymmetric vinylogous aldol reaction during a scale-up synthesis. mdpi.com Such optimization involves selecting economical starting materials and adjusting conditions, like temperature and reaction time, to ensure a stable and high yield without erosion upon scaling. mdpi.com The goal is to develop a robust process that provides reliable results and facilitates the transition to larger-scale manufacturing if needed. otavachemicals.com

Amide Formation Reactions

Design and Synthesis of Novel this compound Derivatives and Analogs

The core structure of this compound serves as a valuable template for designing and synthesizing new molecules with potentially enhanced or novel properties. This is achieved through systematic structural modification and the application of modern synthetic strategies.

The design of new analogs often involves making targeted structural changes to the this compound scaffold to probe structure-activity relationships. mdpi.com Small modifications, such as the introduction of different functional groups, can have a profound influence on the molecule's biological and physical properties. mdpi.com A common strategy is the replacement of the strongly basic amidine group with other neutral or weakly basic groups to improve properties like oral bioavailability. mdpi.com For example, anilines containing chloro, bromo, fluoro, methoxy, or morpholine (B109124) substituents have been used to create a series of non-amidinobenzamide derivatives. mdpi.com

Further modifications can involve altering the linker between aromatic rings or adding substituents to the rings themselves. mdpi.com The synthesis of such derivatives often starts from a common intermediate, which is then elaborated. For instance, this compound hydrochloride can be a starting material for multi-step procedures to create more complex structures, such as tetrazine derivatives. iucr.orgiucr.org The rationale behind these modifications is often to enhance interactions with a biological target, for which water molecules can play an essential mediating role. mdpi.com

Scaffold-based design is a cornerstone of modern medicinal chemistry, where a central molecular core—the scaffold—is systematically decorated with various functional groups. lifechemicals.com This approach allows for the efficient exploration of the chemical space around a lead structure to optimize its properties. nih.gov The this compound structure can be viewed as a scaffold that can be modified at several points to generate a library of related compounds. lifechemicals.com

Parallel synthesis is a technique used to execute this strategy efficiently, enabling the rapid production of a large number of distinct compounds in a short period. enamine.netijpsr.com In this method, a common scaffold is reacted with a diverse set of building blocks in separate reaction vessels. enamine.net This "scaffold decoration" approach allows for the creation of focused libraries of analogs for screening. enamine.net Advanced chemical companies leverage extensive statistical data on reaction outcomes to maximize the number of successful syntheses and avoid wasting valuable scaffold material on reactions prone to failure. enamine.net This data-driven approach, combined with a large repertoire of validated reaction protocols, facilitates the rapid hit-to-lead and lead optimization phases of drug discovery. lifechemicals.comnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 54050-86-1 C₈H₉N₃O
This compound hydrochloride 59855-11-7 C₈H₁₀ClN₃O
4-cyanobenzamide 17357-13-2 C₈H₆N₂O
Lithium aluminum hydride 16853-85-3 AlH₄Li
Hydroxylamine 7803-49-8 H₃NO
3-nitrobenzoyl chloride 121-90-4 C₇H₄ClNO₃
Oxalyl chloride 79-37-8 C₂Cl₂O₂
Thionyl chloride 7719-09-7 Cl₂OS
Tetramethyldisiloxane 3277-26-7 C₄H₁₄OSi₂
Titanium isopropoxide 546-68-9 C₁₂H₂₈O₄Ti
Diisopropylaminoborane 108397-23-3 C₆H₁₆BN
Aniline 62-53-3 C₆H₇N
Morpholine 110-91-8 C₄H₉NO

Multi-Step Synthetic Sequences and Reaction Conditions

The synthesis of this compound and its derivatives is typically achieved through multi-step reaction sequences, often starting from more readily available precursors. A common and effective strategy involves the conversion of a nitrile group on a benzamide scaffold into an amidine functionality.

A well-established pathway commences with a cyano-substituted benzamide, such as N-(thiophene-2-carbonyl) 4-cyanophenylbenzamide. nih.gov This multi-step process can be outlined as follows:

Formation of Amidoxime: The initial step involves the treatment of the 4-cyanobenzamide derivative with hydroxylamine hydrochloride (NH₂OH·HCl) and a base like triethylamine. This reaction converts the nitrile group (-C≡N) into an amidoxime group (-C(=NOH)NH₂). nih.gov

Acetylation of Amidoxime: The resulting amidoxime is then acetylated, typically using a reagent like acetic anhydride. This step forms an O-acetyl amidoxime intermediate. nih.gov

Catalytic Hydrogenation to Amidinium Salt: The crucial step is the reduction of the O-acetyl amidoxime. This is achieved through catalytic hydrogenation over a palladium on carbon (10% Pd/C) catalyst in the presence of hydrochloric acid (c-HCl). The reaction is typically carried out under pressure (e.g., 60 psi) and at a slightly elevated temperature (e.g., 45 °C) for a few hours. This process cleaves the N-O bond and reduces the intermediate to the final amidinium chloride salt. nih.gov

Another general and widely used method for converting nitriles to amidines, which is applicable to the synthesis of this compound from 4-cyanobenzamide, is the Pinner reaction. This two-step procedure involves:

Formation of Imino Ester Hydrochloride: The starting nitrile (4-cyanobenzamide) is reacted with an alcohol (such as anhydrous ethanol) in the presence of hydrogen chloride gas. This reaction forms an imino ester hydrochloride salt (also known as a Pinner salt). nih.gov The reaction is typically carried out at room temperature for an extended period (20-40 hours) in a sealed flask to ensure complete conversion. nih.gov

Ammonolysis to Amidine: The isolated and dried imino ester hydrochloride is then treated with a solution of ammonia (B1221849) in anhydrous ethanol. nih.gov This step involves the displacement of the alkoxy group by an amino group, yielding the desired amidine, in this case, this compound, usually as its hydrochloride salt. nih.gov

These multi-step syntheses are essential for producing this compound, a key building block for various biologically active molecules. nih.govmolaid.com The reaction conditions for each step, including solvent, temperature, and catalysts, are critical for achieving high yields and purity.

Advanced Characterization Techniques for Synthesized Compounds

Following the synthesis of this compound and its derivatives, a suite of advanced characterization techniques is employed to confirm the identity, structure, and purity of the compounds. These methods provide detailed molecular-level information.

Spectroscopic Analysis Methods for Structural Elucidation

Fourier-transform Infrared Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify the various functional groups present in a molecule. specac.comculturalheritage.org When a sample of this compound is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, corresponding to their vibrational modes (stretching, bending). specac.com An FT-IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule. specac.com

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands that confirm the presence of its key functional groups.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Amidine N-H Asymmetric & Symmetric Stretch 3200-3400 Strong, Broad
Amide N-H Stretch 3200-3400 Strong, Broad
Aromatic C-H Stretch 3000-3100 Medium-Weak
Carbonyl C=O (Amide) Stretch ~1650 Strong, Sharp
Imine C=N (Amidine) Stretch 1640-1690 Variable
Aromatic C=C Stretch 1550-1700 Medium-Weak

Note: The N-H stretching bands for the amide and amidine groups are often broad due to hydrogen bonding and may overlap in the 3200-3400 cm⁻¹ region. specac.com The presence of a strong, sharp peak around 1650 cm⁻¹ is a clear indicator of the amide carbonyl group. specac.comresearchgate.net

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C) for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing a detailed map of the atomic connectivity in a molecule. It is used to confirm the carbon skeleton and the placement of hydrogen atoms.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons (¹H nuclei) in a molecule, their chemical environment, and their proximity to other protons. For this compound hydrochloride, the protons of the amidinium group (-C(NH₂)₂⁺) are often observed as one or two broad singlets in the downfield region of the spectrum (typically >8.0 ppm), due to the positive charge and exchange with the solvent. nih.gov For instance, in related amidinium chlorides, these protons appear as broad singlets between 8.83 and 9.45 ppm. nih.gov The aromatic protons on the benzene (B151609) ring would appear as a set of doublets, characteristic of a 1,4-disubstituted (para) benzene ring, typically in the range of 7.5-8.5 ppm. arkat-usa.org The protons of the primary amide (-CONH₂) would also produce a distinct signal.

¹³C NMR Spectroscopy: This method provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide group is typically found significantly downfield, often in the range of 165-170 ppm. nih.gov The carbon of the amidine group would also have a characteristic chemical shift, and the aromatic carbons would appear in their typical region (approx. 120-150 ppm).

Table 2: Predicted NMR Data for this compound

Nucleus Group Predicted Chemical Shift (δ, ppm) Notes
¹H Amidinium (-C(NH₂)₂⁺) > 8.0 Broad singlet(s), exchangeable with D₂O
¹H Aromatic (Ar-H) 7.5 - 8.5 Two doublets (AA'BB' system)
¹H Amide (-CONH₂) 7.0 - 8.0 Broad singlet, exchangeable with D₂O
¹³C Carbonyl (C=O) 165 - 170
¹³C Amidine (C=N) 160 - 165

Note: The exact chemical shifts can vary depending on the solvent and whether the compound is in its free base or salt form. Data is predicted based on values for similar structures. nih.govnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. nist.govresearchgate.net

For this compound (C₈H₉N₃O), the molecular weight is approximately 163.18 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass.

The molecule would then fragment in predictable ways. Common fragmentation pathways for benzamide-type structures include the loss of the amide group or parts of it. For this compound, key fragments could arise from:

Loss of the amide group (-NH₂)

Loss of the entire carbamoyl (B1232498) group (-CONH₂)

Cleavage of the amidine group

Analysis of the m/z values of these fragment ions helps to piece together the structure of the parent molecule, confirming the presence and connectivity of the benzamide and amidine moieties. nist.govresearchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. uni-ulm.decarleton.edu The technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. youtube.com The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. carleton.eduyoutube.com

By analyzing this diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule. ceitec.cz This map allows for the precise determination of:

The exact positions of each atom in the crystal lattice. carleton.edu

Covalent bond lengths between atoms. carleton.edu

Bond angles within the molecule. carleton.edu

Intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal.

For this compound, an SC-XRD analysis would unambiguously confirm its molecular structure, providing precise measurements of the C=O, C-N, and C=N bond lengths and the planarity of the benzene ring. uni-ulm.de This technique is considered the gold standard for structural proof of crystalline compounds. uhu-ciqso.es

Chromatographic Methods for Purity Assessment (e.g., HPLC, TLC)

The purity of this compound and its derivatives is critical for their application, necessitating reliable analytical techniques for its assessment. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prevalent chromatographic methods employed for this purpose. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical tool used to separate, identify, and quantify components in a mixture. wikipedia.org It offers high resolution and sensitivity, making it a preferred method for determining the purity of pharmaceutical compounds and other chemical substances. measurlabs.comamericanpharmaceuticalreview.com For this compound, HPLC analysis typically involves a reversed-phase setup. pensoft.net

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. wikipedia.orgpensoft.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.

A key parameter in HPLC is the retention time, which is the time it takes for an analyte to pass through the column to the detector. The purity of a sample can be assessed by the presence of a single, sharp peak corresponding to the main compound, with the absence or minimal presence of other peaks which would indicate impurities. wikipedia.org For instance, a purity of greater than 92.0% for this compound hydrochloride has been determined using HPLC. tcichemicals.com

The choice of detector is also crucial. A Diode-Array Detector (DAD) or a UV-Vis detector is commonly used, allowing for the detection of compounds that absorb UV or visible light. wikipedia.orgmeasurlabs.com The detector's output, a chromatogram, provides a graphical representation of the separation. wikipedia.org

Table 1: Illustrative HPLC Parameters for Amide Compound Analysis

ParameterDescriptionTypical Conditions for Amide Analysis
Stationary Phase The solid adsorbent material in the column.C18 bonded silica (B1680970) gel
Mobile Phase The solvent that moves the sample through the column.A gradient of acetonitrile in water, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. googleapis.com
Flow Rate The speed at which the mobile phase passes through the column.1.0 mL/min
Detection The method used to visualize the separated components.UV detection at a specific wavelength (e.g., 254 nm)
Injection Volume The amount of sample introduced into the system.10 - 20 µL

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simpler, faster, and less expensive chromatographic technique often used for qualitative analysis, such as checking reaction progress or identifying compounds in a mixture. savemyexams.comtifr.res.in It can also be employed for a preliminary assessment of purity.

In TLC, the stationary phase is a thin layer of an adsorbent material, most commonly silica gel or alumina, coated onto a flat carrier such as a glass plate or aluminum foil. savemyexams.comtifr.res.in A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase. savemyexams.com

As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases. umass.edu Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the polar stationary phase and travel shorter distances. umass.edu

The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic value for a specific compound under a particular set of conditions (stationary phase, mobile phase, and temperature).

For visualization of the separated spots, since most compounds are colorless, methods such as exposure to UV light (if the compounds are fluorescent or absorb UV) or staining with a chemical reagent (e.g., ninhydrin (B49086) for compounds with primary amine groups) are used. umass.edu The presence of a single spot indicates a relatively pure compound, whereas multiple spots suggest the presence of impurities.

Table 2: Example TLC System for Amide-Containing Compounds

ParameterDescriptionTypical Conditions
Stationary Phase The adsorbent layer.Silica gel 60 F254 plates. oiv.int
Mobile Phase The developing solvent.A mixture of organic solvents, for example, chloroform (B151607) and methanol.
Visualization Method to see the separated spots.UV light at 254 nm or staining with iodine vapor. umass.edu

Enzymatic Inhibition and Biological Activity Mechanisms

Inhibition of Serine Proteases by 4-Amidinobenzamide and its Derivatives

This compound and its related structures are recognized for their ability to inhibit a range of serine proteases. This inhibition is largely attributed to the amidine group, which can interact with the active sites of these enzymes.

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for anticoagulant therapies. researchgate.netmdpi.com Derivatives of this compound have been developed and studied as inhibitors of FXa.

The binding of these inhibitors to FXa often involves the amidine group interacting with the S1 pocket of the enzyme, a site that accommodates the side chain of arginine residues of the natural substrate. proteopedia.org The S1 pocket's selectivity is primarily determined by the residues Asp 189, Gly 216, and Gly 226. proteopedia.org The positively charged amidino group forms a salt bridge with the negatively charged Asp-189 at the bottom of the S1 pocket. researchgate.net Additionally, the S4 binding pocket of FXa, formed by aromatic residues, can engage in cation-pi interactions with basic moieties of the inhibitors. proteopedia.org

Kinetic studies have been performed to quantify the inhibitory potency of these compounds. For instance, some 4-amidinobenzylamine-based inhibitors have shown high affinity for FXa, with Ki values in the nanomolar range. nih.gov The selectivity of these inhibitors for FXa over other serine proteases is a crucial aspect of their development. nih.gov For example, the FXa inhibitor CJ-504, with a Ki of 14 nM, was found to be 70-fold more selective for FXa, which correlated with higher anti-metastatic efficacy in a murine model. nih.gov

Table 1: Inhibitory Activity of Selected 4-Amidinobenzylamine-based Derivatives against Factor Xa

Compound Ki (nM) for Factor Xa Selectivity vs. Other Proteases
CJ-504 14 70-fold more selective for Factor Xa
CJ-510 8.8 Less selective than CJ-504

Data sourced from in vivo screening in a murine T cell lymphoma liver metastasis model. nih.gov

Thrombin is another key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869). mdpi.com this compound and its derivatives also exhibit inhibitory activity against thrombin. mdpi.comnih.gov The inhibition mechanism often involves the inhibitor binding to the active site of thrombin in a competitive manner. nih.gov

The binding of benzamidine-based inhibitors to thrombin has been shown to be influenced by pH. nih.gov The affinity of some bis-, tris-, and tetra-benzamidine structures for α- and β-thrombin is higher than that of benzamidine (B55565) alone. nih.gov Kinetic studies have determined the inhibition constants (Ki) for various derivatives. For example, dabigatran, a direct thrombin inhibitor, selectively and reversibly inhibits human thrombin with a Ki of 4.5 nM. nih.gov Some N-thiophenecarbonyl- and N-tosylanthranilamides containing an amidino group have also been shown to inhibit thrombin activity. researchgate.net

The interaction of these inhibitors with thrombin can involve the S1 recognition pocket, which contains Asp189 at its base. rutgers.edu The binding can also be influenced by interactions with other regions of the enzyme, such as the anion binding exosite 1 (ABE1). nih.gov

Human tissue kallikrein (hK1) is a serine protease involved in various physiological processes. scielo.br Studies have shown that 4-aminobenzamidine (B1203292), a related compound, acts as a linear competitive inhibitor of hK1. scielo.brnih.gov This mode of inhibition indicates that the inhibitor binds to the free enzyme at the same site as the substrate. nih.gov

Kinetic studies on the hydrolysis of a synthetic substrate by hK1 in the presence of 4-aminobenzamidine yielded a calculated inhibition constant (Ki) of 146 ± 10 µM. scielo.brnih.gov The binding of 4-aminobenzamidine to hK1 helps to explain why Nα-substituted arginine derivatives are more sensitive substrates or inhibitors for hK1 compared to corresponding lysine (B10760008) compounds. scielo.brnih.gov

The selectivity of this compound derivatives against a panel of serine proteases is a critical determinant of their potential utility. Besides Factor Xa and thrombin, these compounds have been evaluated against other proteases like trypsin, plasmin, and urokinase. nih.govresearchgate.netnih.gov

For example, a series of 4-amidinobenzylamine-based inhibitors were synthesized and found to be potent inhibitors of urokinase (uPA), with the most potent compound, benzylsulfonyl-D-Ser-Ala-4-amidinobenzylamide, having a Ki of 7.7 nM. nih.gov Another derivative, benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide) (BSFAB), was found to be an effective inhibitor of both plasmin and uPA, with Ki values of 29 nM and 25 nM, respectively. researchgate.net

The selectivity profile varies depending on the specific chemical structure of the derivative. Some inhibitors show high selectivity for a particular protease, while others exhibit broader-spectrum activity. mdpi.comnih.gov For instance, rivaroxaban (B1684504) demonstrates high selectivity for human FXa with a Ki of 0.4 nmol/L, which is over 10,000 times more selective than for other related serine proteases. mdpi.com

Table 2: Inhibitory Potency of this compound Derivatives against Various Serine Proteases

Compound Target Protease Ki Value
Benzylsulfonyl-D-Ser-Ala-4-amidinobenzylamide Urokinase (uPA) 7.7 nM
Benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide) (BSFAB) Plasmin 29 nM
Benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide) (BSFAB) Urokinase (uPA) 25 nM

Data sourced from enzyme kinetic studies. researchgate.netnih.gov

Human Tissue Kallikrein (hK1) Inhibition: Kinetic Parameters and Binding Site Analysis

Anticoagulant and Antiplatelet Activity Studies

The inhibition of key coagulation enzymes like Factor Xa and thrombin by this compound derivatives translates to anticoagulant activity. mdpi.comnih.gov

The anticoagulant effects of these compounds are commonly assessed using standard coagulation assays such as the activated partial thromboplastin (B12709170) time (aPTT) and the prothrombin time (PT). mdpi.comnih.govmyadlm.org The aPTT measures the integrity of the intrinsic and common pathways of coagulation, while the PT assesses the extrinsic and common pathways. researchgate.net

In in vitro studies using human plasma, certain amidinobenzamide derivatives have been shown to prolong the aPTT. mdpi.comnih.gov For example, at a concentration of 30 μg/mL, N-(4′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide (B126) significantly prolonged the aPTT to 43.5 ± 0.6 seconds, compared to a vehicle-treated group. mdpi.comnih.gov However, this compound did not cause a significant increase in the PT at the same concentration. mdpi.com This differential effect on aPTT and PT suggests a more pronounced inhibition of the intrinsic and/or common pathways.

Ex vivo studies in mice have corroborated these findings, with the same derivative prolonging aPTT values at a dose of 24.1 μ g/mouse and above, while again showing no significant effect on PT. mdpi.com These results indicate that the anticoagulant activity observed in vitro translates to a similar effect in a more physiological setting. mdpi.com

Table 3: In Vitro Anticoagulant Activity of a this compound Derivative

Compound Concentration aPTT (s) PT (s)
N-(4′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide 30 µM 43.5 ± 0.6 No obvious increase
Heparin 30 µM 62.5 ± 0.8 -
Vehicle - 23.6 ± 0.6 -

Data from in vitro assays using human plasma. mdpi.comnih.gov

The Multifaceted Enzymatic and Biological Activities of this compound and Its Derivatives

The chemical compound this compound and its derivatives have garnered significant attention in biochemical and pharmacological research due to their diverse inhibitory effects on various enzymatic and cellular processes. This article delves into the specific mechanisms through which these compounds exert their biological activities, with a focus on platelet aggregation, angiogenesis, and detailed enzyme kinetics.

Structure Activity Relationships Sar and Pharmacophore Analysis

Elucidation of Key Structural Determinants for Biological Activity

The core structure of 4-amidinobenzamide, consisting of a benzamide (B126) scaffold substituted with an amidine group, provides the essential framework for its interaction with various biological targets, primarily serine proteases.

The positively charged amidine group at the 4-position of the benzene (B151609) ring is a critical determinant of the inhibitory activity of this compound. This moiety plays a pivotal role in anchoring the inhibitor to the enzyme's active site. Specifically, the amidine group often inserts into the S1 pocket of serine proteases, which typically has an aspartic acid residue at its base (e.g., Asp189 in trypsin). This insertion facilitates the formation of a strong salt bridge and a network of hydrogen bonds, which are fundamental for high-affinity binding.

Modifications to the amidine moiety have a profound impact on enzymatic efficacy. For instance, replacement of the amidine group with a neutral or negatively charged group generally leads to a significant loss of inhibitory activity. The basicity of the amidine group is also crucial, as it needs to be protonated at physiological pH to effectively interact with the negatively charged aspartate residue in the S1 pocket.

Modification of Amidine MoietyEffect on Enzymatic EfficacyRationale
Replacement with Guanidine Often retains or slightly improves activityGuanidine is also a strong base and can form similar salt bridge and hydrogen bond interactions.
N-alkylation (e.g., N,N-dimethylamidine) Generally reduces activityThe added bulk can create steric hindrance within the S1 pocket, disrupting optimal binding.
Replacement with smaller basic groups (e.g., amino) Significantly reduces activitySmaller groups may not be able to form the same extensive hydrogen bond network, leading to weaker binding.
Conversion to non-basic groups (e.g., nitrile, nitro) Abolishes or drastically reduces activityThe loss of the positive charge prevents the key electrostatic interaction with the aspartate residue in the S1 pocket.

The aromatic ring of the benzamide can engage in hydrophobic interactions with nonpolar residues within the active site. Furthermore, the amide group of the benzamide can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing for additional interactions with the enzyme's backbone or side chains. The planarity of the benzamide scaffold is thought to be important for fitting into the often-restricted space of an enzyme's active site.

For example, in the design of inhibitors that span multiple subsites of a protease, a flexible linker might allow the molecule to adopt an optimal conformation for binding. Conversely, a more rigid linker might pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. The chemical composition of the linker can also contribute to solubility and other pharmacokinetic properties.

Role of the Benzamide Scaffold in Ligand-Target Interactions

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

QSAR and other computational methods are powerful tools for understanding and predicting the biological activity of this compound derivatives. These approaches aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Computational methods, such as molecular docking and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to predict the SAR of this compound analogs.

Molecular docking simulations can predict the binding mode of this compound derivatives in the active site of a target enzyme. These simulations provide insights into the key interactions, such as the salt bridge formed by the amidine group, and can help rationalize the observed activity of different analogs.

CoMFA and CoMSIA are used to build predictive 3D-QSAR models. These models correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities. The resulting models can be used to predict the activity of new, untested compounds and to generate visual representations (contour maps) that highlight the regions around the molecule where modifications are likely to increase or decrease activity.

QSAR studies on this compound derivatives often involve the calculation of various molecular descriptors and their correlation with biological responses, such as IC50 or Ki values. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Molecular Descriptor CategoryExample DescriptorsCorrelation with Biological Response of this compound Derivatives
Electronic Hammett constants (σ), atomic chargesThe electronic properties of substituents on the benzamide ring can influence the basicity of the amidine group and interactions with the enzyme.
Steric Molar refractivity (MR), Taft steric parameters (Es)The size and shape of substituents can impact how well the molecule fits into the enzyme's active site.
Hydrophobic LogP, π constantsThe hydrophobicity of the molecule can affect its ability to cross cell membranes and interact with hydrophobic pockets in the enzyme.
Topological Connectivity indices, shape indicesThese descriptors encode information about the branching and overall shape of the molecule, which can be related to its binding affinity.

By establishing statistically significant correlations between these descriptors and biological activity, QSAR models can provi

Application of Computational Methods for SAR Prediction[28], [34.1]

Pharmacophore Identification and Design Principles for Targeted Modulators

The design of potent and selective modulators based on the this compound scaffold hinges on a detailed understanding of its structure-activity relationships (SAR) and the key pharmacophoric features that govern its molecular recognition by biological targets. Computational and experimental studies have elucidated the essential structural components required for activity and have guided the development of novel derivatives.

A pharmacophore model represents the crucial spatial arrangement of molecular features that are essential for biological activity. nih.gov For this compound and its analogs, these features are primarily derived from its interactions with targets such as serine proteases and nucleic acids. mdpi.comnih.govacs.org The fundamental pharmacophore for this class of compounds generally includes a combination of hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic/hydrophobic regions, and positively charged centers. mdpi.com

The core pharmacophoric elements of the this compound structure are:

A Positively Charged Amidinium Group: This group is a critical feature, acting as a strong hydrogen bond donor and forming key salt bridge interactions. In many serine proteases, this cationic group anchors the inhibitor into the primary specificity (S1) pocket, which often features an aspartate or glutamate (B1630785) residue at its base.

An Aromatic Ring: The central benzene ring provides a rigid scaffold and participates in hydrophobic or π-π stacking interactions within the binding site.

A para-Substituted Amide Group: The carboxamide group at the para-position can function as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). Modifications at this position are a primary strategy for modulating potency, selectivity, and pharmacokinetic properties.

Molecular modeling and experimental analysis of this compound and related p-substituted benzamidines with trypsin have underscored the importance of water networks in mediating ligand binding. nih.govacs.org Computational tools that can predict the position and energetic contributions of water molecules in a binding site are valuable for understanding the SAR and for guiding the design of new inhibitors. nih.gov Displacing high-energy water molecules upon ligand binding can be a key driver of affinity. acs.org

Design principles for developing targeted modulators from the this compound scaffold include:

Modification of the para-Substituent: As demonstrated by studies on a series of p-substituted benzamidines, altering the group at the para-position directly influences binding thermodynamics. The table below illustrates how different substituents affect the binding affinity to trypsin. acs.org

Table 1: Structure-Activity Relationship of p-Substituted Benzamidine (B55565) Analogs against Trypsin

Compound Name para-Substituent Binding Affinity (Kd, µM)
Benzamidine -H 17.6
4-Aminobenzamidine (B1203292) -NH2 7.9
4-Methoxybenzamidine -OCH3 11.6

| This compound | -CONH2 | 4.9 |

This interactive table summarizes thermodynamic data for a series of p-substituted benzamidines binding to trypsin, highlighting the impact of the para-substituent on affinity.

Table 2: Structure-Activity Relationship of Bisamidine Analogs

Compound Structure DNA Binding (ΔGbind, kcal/mol) Biological Activity (IC50, µM)
Pentamidine (B1679287) -15.1 0.23
Analog with N, O atoms in linker -12.9 1.73

This interactive table presents data for pentamidine and related bisamidines, showing the relationship between DNA binding energy and biological activity against P. carinii. mdpi.com

Scaffold Hopping and Integration: The this compound pharmacophore can be incorporated into larger or more complex molecular frameworks to target different enzymes or receptors. This strategy has been used to develop novel antithrombotic agents by synthesizing N-coumarinyl-4-amidinobenzamides. researchgate.net Similarly, the this compound motif has been integrated into peptide structures to create antagonists for targets such as integrins. researchgate.net This approach leverages the established binding properties of the amidine group while exploring new chemical space to achieve desired biological effects.

By understanding these core pharmacophoric features and design principles, researchers can rationally design new modulators based on the this compound template with improved potency, selectivity, and drug-like properties for a wide range of therapeutic targets.

Molecular Interactions and Computational Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-target complex. numberanalytics.com This method is crucial for predicting binding modes and affinities, thereby guiding the initial stages of drug discovery. mdpi.com

The biological activity of a compound is often dictated by its interactions within the active site of a target protein. ukm.my Key interactions stabilizing the ligand-protein complex include hydrogen bonds, hydrophobic contacts, and electrostatic forces. nih.gov

Hydrogen bonds are critical for the stability and specificity of ligand binding. nih.gov In studies of various inhibitors, the formation of hydrogen bonds with key amino acid residues in the active site is a recurring theme. For instance, in the context of other molecular studies, ligands are observed to form hydrogen bonds with residues like Lys5 and Lys137, with optimal distances around 2.9 Å contributing to the stability of the complex. undip.ac.id The amidine and benzamide (B126) moieties of 4-amidinobenzamide are well-suited to participate in such interactions, acting as both hydrogen bond donors and acceptors.

Hydrophobic interactions also play a significant role. These interactions often involve the aromatic ring of the ligand and nonpolar residues in the binding pocket. nih.gov For example, the phenyl ring of this compound can engage in π-π stacking or other hydrophobic interactions with residues such as phenylalanine. ukm.my

Electrostatic interactions, particularly those involving the charged amidinium group, are fundamental to the binding of this compound. This positively charged group can form strong salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in the active site, significantly enhancing binding affinity.

The following table summarizes the types of interactions observed in computational studies of small molecules binding to protein targets.

Interaction TypeKey Functional Groups of this compoundPotential Interacting Residues
Hydrogen Bonding Amidine group, Amide groupAsp, Glu, Ser, Thr, Asn, Gln
Hydrophobic Contacts Phenyl ringPhe, Tyr, Trp, Leu, Val, Ile
Electrostatic (Ionic) Amidinium groupAsp, Glu

This table provides a generalized summary of potential interactions based on the chemical structure of this compound and common protein active site environments.

Molecular docking algorithms generate multiple possible binding poses of a ligand within a target's active site. eyesopen.com These poses are then ranked based on scoring functions that estimate the binding affinity. nih.gov The accuracy of these predictions is crucial for understanding the mechanism of action and for guiding further drug design efforts. nih.gov

For this compound, docking studies would typically predict that the positively charged amidinium group orients itself to interact with a negatively charged or polar pocket in the active site. The benzamide portion and the phenyl ring would then position themselves to maximize favorable hydrophobic and hydrogen bonding interactions. The specific orientation is highly dependent on the topology and amino acid composition of the target's binding site. For example, in trypsin, the amidinium group of benzamidine (B55565) derivatives is known to insert into the S1 specificity pocket, forming a salt bridge with the carboxylate of an aspartate residue.

Characterization of Active Site Interactions (e.g., hydrogen bonding, hydrophobic contacts, electrostatic interactions)[4],[3],[20],[34], [30.1], [43.1]

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and the protein over time. biorxiv.orgmdpi.com MD simulations are powerful tools for studying the stability of binding poses and for understanding the energetic landscape of the protein-ligand complex. nih.gov

The binding of a ligand can induce significant conformational changes in the target protein, a phenomenon known as "induced fit". nih.gov These changes can range from small side-chain rearrangements to large-scale domain movements and are often essential for biological function. biorxiv.org MD simulations can capture these ligand-induced changes, providing a more accurate model of the biologically relevant complex. chemrxiv.org For a flexible target, these simulations can reveal how the binding of this compound might stabilize a particular active conformation or allosterically modulate the protein's function.

Water molecules play a critical role in the thermodynamics of protein-ligand binding. nih.govacs.org They can mediate interactions between the ligand and the protein or be displaced from the binding site upon ligand association, contributing favorably to the binding entropy. MD simulations explicitly model the solvent, allowing for the detailed analysis of the behavior of water molecules in the active site. mdpi.com Studies have shown that understanding the role of these water networks is crucial for accurately predicting binding affinities and for designing ligands that can effectively displace high-energy water molecules to improve potency. acs.org The interaction of this compound with the surrounding water molecules, both before and after binding, would be a key aspect to analyze in MD simulations to get a complete picture of the binding thermodynamics.

Investigation of Ligand-Induced Conformational Changes in Proteins[3], [22.1], [43.1]

Computational Approaches in Rational Drug Design and Optimization

Rational drug design utilizes the structural and mechanistic information obtained from computational and experimental studies to design and optimize new drug candidates. core.ac.ukresearchgate.netdokumen.pub This approach aims to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov

For this compound, computational methods can guide its optimization in several ways. By identifying the key interactions in the active site, medicinal chemists can design derivatives with modified functional groups to enhance these interactions. For example, if a hydrophobic pocket is not fully occupied by the phenyl ring, larger aromatic or aliphatic groups could be introduced to improve van der Waals contacts. Similarly, if the hydrogen bonding network is not optimal, the positions of hydrogen bond donors and acceptors on the scaffold can be altered.

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies, which correlate chemical structure with biological activity, are often used in conjunction with molecular modeling. core.ac.uk By building computational models that predict the activity of novel derivatives, the most promising compounds can be prioritized for synthesis and testing, thereby accelerating the drug discovery process.

Virtual Screening Methodologies for Hit Identification and Lead Optimization

Virtual screening (VS) has become a cornerstone in modern drug discovery, serving as a computational technique to search vast libraries of small molecules to identify those that are most likely to bind to a biological target. mdpi.comvipergen.com This in silico approach is broadly categorized into two main types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.com SBVS relies on the three-dimensional structure of the target protein, often determined through X-ray crystallography or cryo-electron microscopy, to perform molecular docking simulations that predict the binding pose and affinity of compounds. mdpi.com LBVS, conversely, is used when the target structure is unknown and leverages the chemical information from a set of known active ligands to identify new compounds with similar properties. mdpi.com Both methodologies are instrumental in filtering enormous virtual chemical spaces into a manageable number of compounds for synthesis and experimental testing, thereby accelerating the hit identification process. mdpi.comdomainex.co.uk

Fragment-based lead discovery (FBLD) is another powerful screening method where small, low-molecular-weight organic molecules (fragments) are screened for weak binding to the target. wikipedia.org Due to their low complexity, fragments can explore chemical space efficiently, and hits can be optimized by growing the fragment or linking multiple fragments together to create a more potent lead compound. wikipedia.orgopenaccessjournals.com

A practical application of these computational methodologies in identifying and prioritizing candidates involving the this compound scaffold is seen in the search for serine protease inhibitors. In one study, a series of ten potential inhibitors, including N-substituted this compound derivatives, were subjected to molecular docking studies against β-trypsin, a model serine protease. The goal was to determine the binding affinity and interaction modes computationally. Based on the predicted inhibitory constants (pKi) from the docking simulations, four compounds were selected for progression. Notably, N-(4-nitrofenil)-4-amidinobenzamida and N-benzil-4-amidinobenzamida were chosen for synthesis specifically to validate the computational method due to their lower predicted pKi values, while other derivatives were selected for their high predicted affinity. ufmg.br This approach demonstrates the direct use of virtual screening to prioritize synthetic efforts toward the most promising candidates.

Once initial hits are identified, the process of lead optimization begins. This iterative cycle aims to refine the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. tandemai.com Computational modeling is a key component of this phase. For instance, in the development of a dual inhibitor of plasmin and urokinase (uPA), a complex molecule terminating in a this compound group was designed and synthesized. researchgate.net In silico docking studies were crucial in this process, revealing how the amidine moiety of benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide) (BSFAB) anchored into the S1 specificity pocket of both enzymes, forming key interactions with specific aspartic acid, serine, and glycine (B1666218) residues. researchgate.net This structural insight is vital for guiding further synthetic modifications to enhance binding affinity or selectivity.

Integration of Computational and Experimental Data in Research Cycles

The synergy between computational modeling and experimental validation is fundamental to a successful drug discovery research cycle. Computational predictions, while powerful, must be grounded in and validated by empirical data to ensure their relevance and accuracy. ppm.edu.pl This iterative loop of prediction, synthesis, testing, and model refinement accelerates the journey from a virtual hit to a viable drug candidate.

A compelling example of this integration is found in studies of bisamidine compounds, which feature the this compound structure. Researchers conducted molecular dynamics simulations to calculate the free energy of binding (ΔGbind) for a series of N,N'-alkyl-1,n-diylbis(this compound) derivatives to a DNA dodecamer. mdpi.com These theoretical calculations were then directly compared with experimental data. A strong linear correlation was established between the computationally predicted binding energies and experimentally measured values, namely the change in DNA melting temperature (ΔTm) and the in vitro activity against Pneumocystis carinii (IC50). mdpi.com The models demonstrated high predictive ability, confirming that the computational analysis could effectively explain the structure-activity relationships within this class of compounds. mdpi.com

The following table showcases the correlation between experimental outcomes and theoretical binding energies for selected test compounds from the study.

CompoundStructureExperimental ΔTm (°C)Predicted ΔTm (°C)Experimental log(1/IC50)Predicted log(1/IC50)
TC1 N,N'-[ethane-1,2-diyl]bis(this compound)4.84.85.375.30
TC2 N,N'-[butane-1,4-diyl]bis(this compound)--5.225.35
TC3 N,N'-[hexane-1,6-diyl]bis(this compound)6.86.55.465.43
Data sourced from a study on bisamidines, demonstrating the predictive power of computational models against experimental results. mdpi.com

Further illustrating this integrated approach, the investigation of the dual plasmin/uPA inhibitor BSFAB combined computational and experimental work. researchgate.net While in silico docking predicted the binding mode of the this compound portion, these predictions were substantiated by experimental enzyme kinetic studies. The kinetic assays yielded specific inhibition constants (Ki) of 29 nM for plasmin and 25 nM for uPA, confirming that BSFAB was indeed a potent inhibitor of both enzymes as suggested by the modeling. researchgate.net

The role of water molecules in the binding pocket is another area where computational and experimental data converge. Water molecules can significantly influence ligand binding thermodynamics. nih.gov Computational tools like WaterFLAP and MobyWat are designed to predict the location and energetic contributions of water networks in a protein's binding site. nih.gov In a study involving trypsin and a series of p-substituted benzamidines (including this compound), these computational predictions were rigorously tested. The predicted water positions showed accurate reproduction of those seen in high-resolution X-ray and neutron diffraction structures. Furthermore, the estimated energetic contributions of these water networks were corroborated by experimental isothermal titration calorimetry (ITC) data, providing direct validation for the predictive power of the computational methods. nih.gov This confirms the importance of considering binding site water networks in computational ligand design and showcases a sophisticated level of integration between theoretical and experimental research. nih.gov

Preclinical Evaluation and Model Systems

In Vitro Biological Assay Systems for Activity Assessment

The in vitro evaluation of 4-amidinobenzamide and its derivatives relies on a variety of biological assay systems to determine their activity and mechanism of action. These assays are crucial for the initial screening and characterization of these compounds before they can be considered for further development.

Cell-Based Assays for Cellular Response and Modulation

Cell-based assays are instrumental in understanding how this compound affects cellular processes in a more physiologically relevant context than biochemical assays. marinbio.com These assays can measure a range of cellular responses, including cell adhesion, migration, and proliferation, which are critical in various pathological conditions such as cancer and thrombosis. marinbio.commdpi.comfraunhofer.de

Derivatives of this compound have been investigated for their effects on various cellular functions. For instance, a study on a specific derivative, MABA-peptide 4, demonstrated its ability to inhibit tube formation by endothelial cells in a Matrigel angiogenesis in vitro assay, indicating a potential role in modulating cell migration and the formation of new blood vessels. researchgate.netresearchgate.net Furthermore, this peptide was shown to inhibit the adhesion of α1-overexpressor cells to collagen IV. researchgate.net

In the context of cancer research, cell-based assays are used to assess the anti-proliferative and pro-apoptotic activity of compounds. mdpi.com For example, the B16F10 murine melanoma cell line is frequently used to screen for anti-cancer agents. mdpi.com Studies have shown that certain amidinobenzamide derivatives can inhibit the migration, adhesion, and invasion of these melanoma cells. researchgate.net

The versatility of cell-based assays allows for the evaluation of multiple parameters, including cytotoxicity, cell viability, and signaling pathway modulation. marinbio.comwuxibiology.com These assays provide valuable insights into the potential therapeutic applications of this compound derivatives by mimicking aspects of the in vivo environment. mdpi.comfraunhofer.de

Biochemical Enzyme Activity and Inhibition Assays

Biochemical assays are fundamental for determining the direct interaction of this compound and its analogs with specific enzymes. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of an inhibitor, allowing for the determination of key kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). amsbio.comnumberanalytics.com

This compound and its derivatives are known inhibitors of several serine proteases. The amidine group is crucial for this inhibitory activity, as it mimics the side chains of arginine or lysine (B10760008), which are the natural substrates for these enzymes. nih.gov This allows the inhibitor to bind to the active site of the enzyme. nih.gov

Key enzymes inhibited by this compound derivatives include:

Trypsin: this compound acts as a competitive inhibitor of trypsin. interchim.frjic.ac.uk

Plasmin: Derivatives of this compound have been shown to be effective inhibitors of plasmin, an enzyme involved in fibrinolysis. researchgate.netnih.gov For example, benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide) (BSFAB) was found to be a potent competitive inhibitor of plasmin with a Kᵢ value of 29 nM. researchgate.net

Urokinase-type Plasminogen Activator (uPA): This enzyme is involved in the activation of plasminogen to plasmin and plays a role in cancer invasion and metastasis. mdpi.comembopress.org Several this compound derivatives have been designed as potent and selective inhibitors of uPA. nih.govnih.gov BSFAB, for instance, inhibits uPA with a Kᵢ of 25 nM. researchgate.net

Thrombin and Factor Xa: Some amidinobenzamides have demonstrated inhibitory activity against thrombin and Factor Xa, key enzymes in the coagulation cascade. nih.govnih.gov

Human Tissue Kallikrein (hK1): this compound exhibits linear competitive inhibition of hK1 with a calculated Kᵢ value of 146 +/- 10 µM. nih.gov

These assays are typically performed using chromogenic or fluorogenic substrates, where the cleavage of the substrate by the enzyme results in a measurable signal. researchgate.net The reduction in this signal in the presence of an inhibitor allows for the quantification of its potency. researchgate.net

Interactive Data Table: Enzyme Inhibition Data for this compound Derivatives

Compound/DerivativeTarget EnzymeInhibition Constant (Kᵢ)Assay Type
This compoundHuman Tissue Kallikrein (hK1)146 +/- 10 µMBiochemical
Benzylsulfonyl-D-Ser-Ala-4-amidinobenzylamideUrokinase-type Plasminogen Activator (uPA)7.7 nMBiochemical
Benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide) (BSFAB)Plasmin29 nMBiochemical
Benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide) (BSFAB)Urokinase-type Plasminogen Activator (uPA)25 nMBiochemical

In Vivo Animal Models for Efficacy and Mechanistic Studies

Following in vitro characterization, promising this compound compounds are evaluated in in vivo animal models to assess their efficacy and to understand their mechanism of action in a whole-organism context. mdpi.com These preclinical studies are a critical step in the drug development process.

Antithrombotic and Anticoagulant Animal Models

To evaluate the antithrombotic and anticoagulant potential of this compound derivatives, various animal models are employed. These models aim to mimic thrombotic events in humans and assess the ability of the compounds to prevent or treat blood clots. vcu.edu

A common in vivo assay is the tail bleeding time assay in mice, which measures the effect of a compound on hemostasis. nih.govnih.gov For example, N-(3′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide (B126) and N-(4′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide were shown to prolong bleeding time in mice. nih.govnih.gov

In addition to bleeding time, ex vivo clotting time assays are also conducted to assess the anticoagulant activity of the compounds in blood samples taken from treated animals. researchgate.net Furthermore, venous thrombosis models, such as those induced by ferric chloride in the carotid artery of mice, are used to evaluate the antithrombotic efficacy of these compounds. vcu.edu These models have been instrumental in validating Factor XIa as a promising target for anticoagulants with a potentially lower risk of bleeding. vcu.edu

Anti-angiogenic and Anti-tumor Animal Models

The potential of this compound derivatives as anti-cancer agents is often investigated using murine melanoma models. mdpi.com Syngeneic mouse models, where murine cancer cells are implanted into mice with the same genetic background, are widely used. mdpi.com The B16F10 melanoma cell line, known for its high metastatic potential, is a common choice for these studies. mdpi.commdpi.comcrownbio.com

In these models, the efficacy of a compound is assessed by measuring its ability to inhibit tumor growth and metastasis. researchgate.netresearchgate.net For instance, a derivative of this compound, MABA-peptide 4, was shown to decrease tumor volume and increase the survival of mice injected with B16 melanoma cells. researchgate.netresearchgate.net

The anti-angiogenic effects of these compounds are also evaluated in vivo. nih.govthno.org Matrigel plug assays in mice are used to assess the formation of new blood vessels induced by either tumor cells or specific growth factors like VEGF. nih.gov The inhibition of neovascularization in these assays provides evidence for the anti-angiogenic activity of the tested compound. nih.gov Genetically engineered mouse models, such as those expressing GNA11Q209L, are also utilized to recapitulate human uveal melanoma and study the underlying signaling pathways involved in tumorigenesis. nih.gov

Assessment of Translational Relevance and Limitations of Preclinical Models

While animal models are invaluable for preclinical research, it is crucial to acknowledge their limitations and assess their translational relevance to human diseases. nih.govnih.gov Animal models may not fully replicate the complexity of human conditions, and results observed in animals may not always translate to humans. nih.gov

For instance, in the context of cancer, differences exist between human tumors and animal tumor models, including genetic heterogeneity and the tumor microenvironment. nih.gov In melanoma research, while murine cell lines are useful, they have differences in adhesion and growth factor profiles compared to human melanoma cells. mdpi.com

Similarly, in the field of anticoagulation, while rodent models are standard for preclinical screening, the hemostatic system of rodents differs from that of humans. mdpi.com Therefore, careful consideration of these differences is necessary when extrapolating results to clinical settings.

The development of more sophisticated models, such as genetically engineered mice and the use of human tumor xenografts in immunocompromised mice, aims to improve the predictive value of preclinical studies. nih.gov Furthermore, the use of zebrafish models is emerging as a platform for the rapid in vivo assessment of anti-cancer and anti-angiogenic activities of natural and synthetic compounds. mdpi.com

Ex Vivo Studies for Biological Activity Confirmation (e.g., blood coagulation assays)

Following in vitro characterization, the biological activity of compounds based on the this compound scaffold is often further investigated using ex vivo models. These studies are critical for confirming anticoagulant effects in a more physiologically relevant environment, using whole blood or plasma collected from subjects (typically animal models) that have been administered the compound. This approach bridges the gap between simplified in vitro enzyme assays and complex in vivo systems. The primary focus of these ex vivo studies is to measure the impact on standard coagulation parameters, such as the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT). mdpi.commcgill.ca

Detailed Research Findings

Research into the anticoagulant properties of amidobenzamide derivatives has utilized ex vivo coagulation assays to confirm their biological effects after administration. mdpi.com In one key study, two specific derivatives, N-(3'-amidinophenyl)-3-(thiophen-2''-ylcarbonylamino) benzamide (Compound 1) and N-(4'-amidinophenyl)-3-(thiophen-2''-ylcarbonylamino) benzamide (Compound 2), were evaluated. mdpi.com These compounds feature the core amidinobenzamide structure.

Mice were administered these compounds, and blood samples were subsequently collected to perform ex vivo clotting time tests. The results demonstrated a significant, dose-dependent prolongation of the aPTT, which measures the integrity of the intrinsic and common coagulation pathways. mdpi.commcgill.ca In contrast, no significant increase in the PT, which assesses the extrinsic and common pathways, was observed for these specific derivatives. mdpi.commcgill.ca

The findings indicated that the anticoagulant activity of these compounds primarily proceeds via the intrinsic pathway. mdpi.com Notably, the derivative with the amidine group in the para position on the phenyl ring (Compound 2) consistently showed a more potent anticoagulant effect than the derivative with the meta-positioned amidine group (Compound 1), as evidenced by longer aPTT values ex vivo. mdpi.com These ex vivo results corroborated the initial in vitro findings and provided a stronger basis for the potential development of these structures as antithrombotic agents. mdpi.com

Interactive Data Table: Ex Vivo Clotting Time of Amidinobenzamide Derivatives

The following table summarizes the ex vivo clotting time results from mice treated with amidinobenzamide derivatives. Blood was drawn 10 minutes after intravenous injection, and the aPTT and PT were measured.

CompoundDose (µg/mouse)aPTT (seconds)PT (seconds)
Control (Vehicle)-24.1 ± 0.510.2 ± 0.4
Compound 124.128.5 ± 0.710.5 ± 0.3
32.132.1 ± 0.610.6 ± 0.5
40.135.8 ± 0.810.8 ± 0.4
Compound 224.133.2 ± 0.910.4 ± 0.5
32.139.5 ± 1.110.7 ± 0.6
40.145.2 ± 1.310.9 ± 0.5

Data sourced from studies on N-substituted amidinobenzamide derivatives. mdpi.com Values are presented as mean ± standard error of the mean.

Advanced Research Directions and Emerging Applications

4-Amidinobenzamide as Multifunctional Additives in Materials Science

The inherent versatility of the this compound molecular structure has positioned it as a compound of significant interest in materials science. Its functional groups can engage in a variety of intermolecular interactions, allowing it to act as a multifunctional additive capable of modifying and enhancing the properties of host materials. This is particularly evident in the field of advanced coatings and polymer composites, where such additives are crucial for improving durability, performance, and lifespan. elkem.com The ability to tailor properties like rheology, hydrophobicity, and flame retardancy through the incorporation of specific additives is a cornerstone of modern materials design. elkem.com

In the rapidly advancing field of photovoltaics, this compound has emerged as a key additive for enhancing the performance and stability of perovskite solar cells (PSCs). researchgate.netresearchgate.net The primary challenge in fabricating high-efficiency PSCs lies in the numerous defects that form within the perovskite crystal lattice during its solution-processed fabrication, which compromise efficiency and long-term stability. mdpi.commdpi.com Additive engineering is a primary strategy to mitigate these issues. researchgate.net

Research has demonstrated that this compound hydrochloride (ABAm), when used as an additive in formamidinium lead iodide (FAPbI₃) perovskites, plays a dual role in improving the quality of the perovskite film. researchgate.netresearchgate.net Firstly, it acts as a defect passivator. The functional groups of ABAm can form coordination bonds with under-coordinated Pb²⁺ ions and hydrogen bonds with iodide ions, effectively neutralizing charged defects, particularly iodine vacancies. researchgate.net This passivation reduces non-radiative recombination, a major energy loss pathway, and suppresses ion migration, which is a key factor in device degradation. researchgate.netmdpi.com

Secondly, this compound regulates the crystallization process of the perovskite film. Its strong interaction with the perovskite precursors slows down the crystallization kinetics, which facilitates the growth of larger, more uniform crystalline grains with fewer grain boundaries. researchgate.netmdpi.com This improved morphology leads to enhanced charge carrier mobility and a longer carrier lifetime. researchgate.net The synergistic effect of defect passivation and crystallization control has led to significant improvements in device performance. PSCs treated with ABAm have achieved power conversion efficiencies (PCE) of up to 24.60% and exhibit greatly enhanced stability, retaining 93% of their initial efficiency after 1200 hours in an ambient environment. researchgate.net

The efficacy of this compound as a material additive is fundamentally rooted in the specific intermolecular forces it establishes with the host material. jocpr.comlibretexts.org These interactions, which include hydrogen bonding, dipole-dipole interactions, and coordination bonds, govern the structure and properties of the resulting composite material. researchgate.netjocpr.com

In the context of perovskite solar cells, a comparative analysis between this compound hydrochloride (ABAm) and a similar molecule, 4-amidinobenzoic acid hydrochloride (ABAc), reveals the critical role of the amide group. researchgate.netresearchgate.net The amide group gives ABAm a larger dipole moment, which results in stronger interactions with the perovskite components. researchgate.netresearchgate.net Specifically, the molecule engages in multiple, targeted interactions:

Coordination Bonds: The carbonyl (C=O) group acts as a Lewis base, forming a coordination bond with the under-coordinated Lewis acid Pb²⁺ cations in the perovskite lattice. researchgate.net This interaction passivates positively charged defects.

Hydrogen Bonds: The amidino and amide groups provide hydrogen bond donors (N-H) that interact with iodide anions (I⁻), passivating iodine vacancy defects. researchgate.net The crystal structure of related amidine compounds confirms their propensity to form extensive hydrogen-bonding networks with anions and water molecules. nih.gov

These targeted intermolecular forces are directly responsible for the observed improvements in material properties. By anchoring to defect sites, they reduce electronic trap states, and by interacting with the precursors, they modulate the energy landscape of crystal formation, leading to higher quality films. researchgate.netmdpi.com The study of these forces provides a clear link between molecular structure and macroscopic material performance, offering a rational design strategy for future additives. jocpr.comarxiv.org

Applications in Perovskite Solar Cells: Defect Passivation and Crystallization Regulation[24],[22],[26],[39],[40], [44.2]

Exploration of Novel Biological Targets and Undiscovered Pathways

Beyond materials science, the this compound scaffold and its derivatives are being investigated for novel therapeutic applications, targeting various enzymes and biological pathways. The amidine group is a known pharmacophore that can mimic a protonated amine, enabling it to act as a strong hydrogen bond donor and interact with key residues in enzyme active sites.

One area of active research is in oncology. Certain aryl amidine derivatives have shown moderate efficacy against cancer cells. researchgate.net For instance, the related compound furamidine (B1674271) (2,5-bis(4-amidinophenyl)furan) has been found to target protein arginine methyltransferase 1 (PRMT1), an enzyme implicated in cancer, by inhibiting its activity and blocking the proliferation of leukemia cells. researchgate.net Other research has focused on designing derivatives of 4-benzamido compounds to enhance the inhibition of DNA topoisomerase II, a crucial enzyme for cell division and a well-established target for anticancer drugs. nih.gov Furthermore, the urokinase-type plasminogen activator (uPA), which plays a role in tumor cell migration and metastasis, is another attractive target for amidine-based inhibitors. researchgate.net

Another significant therapeutic area is in the development of anticoagulants. Thrombin (factor IIa) and factor Xa are critical enzymes in the coagulation cascade, making them prime targets for antithrombotic drugs. researchgate.netmdpi.com Synthesized derivatives, such as N-(4′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide (B126), have demonstrated anticoagulant and antiplatelet activities by inhibiting both thrombin and FXa. mdpi.com These compounds have been shown to prolong clotting times in human plasma and inhibit thrombin-catalyzed fibrin (B1330869) polymerization and platelet aggregation, indicating their potential as novel antithrombotic agents. mdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize research into compounds like this compound by accelerating discovery and optimizing applications. mdpi.cominl.gov AI and ML are broad concepts where computer systems perform tasks that typically require human intelligence, with ML being a subset where algorithms learn from data to make predictions or decisions. google.comfda.gov

In the context of this compound, AI/ML can be integrated in several key areas:

Materials Design: For applications like perovskite solar cells, ML models can be trained on datasets of different additive molecules and their observed effects on device performance. mdpi.com By analyzing molecular descriptors (e.g., dipole moment, functional groups, size), these models could predict the efficacy of novel this compound derivatives for defect passivation and crystallization control, guiding synthetic efforts toward the most promising candidates.

Drug Discovery: In the search for new biological targets, AI algorithms can screen vast virtual libraries of this compound analogs against protein structures. mdpi.com This computational screening can identify potential lead compounds for inhibiting specific enzymes, such as kinases or proteases, far more rapidly than traditional experimental methods. Deep Neural Networks (DNNs) have already been used to repurpose existing drugs for new applications, a strategy that could be applied to find new therapeutic uses for the this compound scaffold. mdpi.com

Analysis of Complex Data: As research generates increasingly large and complex datasets from spectroscopy and imaging, ML can be used to extract meaningful insights. nih.gov For example, AI can analyze subtle shifts in spectroscopic signals to identify and classify the different types of intermolecular interactions this compound forms within a material or at a biological interface. inl.govnih.gov

Development of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Molecular Interactions

Understanding the precise molecular interactions of this compound in real-time and in situ is critical to optimizing its function in both materials and biological systems. The development of advanced spectroscopic and imaging techniques provides the necessary tools to probe these interactions at the molecular level.

Vibrational Spectroscopy: Techniques like Fourier transform infrared (FT-IR) spectroscopy, particularly in an attenuated total reflection (ATR) setup (ATR-FT-IR), are powerful for studying molecular interactions. spectroscopyonline.com ATR-FT-IR imaging could be used to map the distribution of this compound at the grain boundaries of a perovskite film and monitor changes in the vibrational modes of its functional groups upon interaction with Pb²⁺ or iodide ions, providing direct evidence of coordination and hydrogen bonding.

Mass Spectrometry: Ion mobility mass spectrometry is a valuable technique for studying the structure and interactions of ions in the gas phase. imsc2012.jp It could be employed to separate and characterize the complexes formed between this compound and components of the perovskite or biological macromolecules, offering insights into binding stoichiometry and conformation. imsc2012.jp Gas-phase infrared multiphoton dissociation spectroscopy can further provide structural information on these isolated complexes. imsc2012.jp

Advanced Microscopy: Super-resolution microscopy techniques, which bypass the diffraction limit of conventional light microscopy, offer the potential to visualize molecular interactions at the nanoscale. numberanalytics.com For example, techniques like STED (Stimulated Emission Depletion) microscopy could be used with fluorescently labeled this compound derivatives to directly image their localization within a cell or at specific defect sites on a material's surface, providing unprecedented spatial resolution. numberanalytics.com

These advanced methods are moving research beyond static pictures, enabling the direct observation of the dynamic processes that underpin the functionality of this compound.

Q & A

Q. Basic Research Focus

  • UV-Vis spectroscopy : Determine electronic transitions in metal complexes (e.g., d-d transitions in Cu(II) complexes at ~600 nm) .
  • EPR spectroscopy : Confirm geometric distortions in paramagnetic complexes (e.g., tetragonally distorted octahedral Cu(II) complexes with g∥ > g⊥) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and ligand decomposition patterns .
  • ChemDraw/SciFinder : Validate compound naming and retrieve literature analogs for benchmarking .

How should researchers address contradictions in reported pharmacological activities of this compound derivatives?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Methodological variability : Standardize assay conditions (e.g., agar disc diffusion for antimicrobial studies vs. DPPH scavenging for antioxidant tests) .
  • Purity and stereochemistry : Use HPLC to confirm compound homogeneity and chiral columns to resolve enantiomers .
  • Mechanistic studies : Conduct enzyme inhibition assays (e.g., cytochrome P450 interactions) to clarify biological pathways .
  • Meta-analysis : Compare data across peer-reviewed studies, prioritizing those with replicated results and transparent protocols .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates (GHS hazard code H315/H319) .
  • Waste disposal : Collect contaminated materials in sealed containers labeled “Hazardous—Aquatic Toxicity” (GHS code H400) .
  • Emergency procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose per local regulations .

How can computational chemistry enhance the development of this compound-based therapeutics?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox properties .
  • Pharmacophore modeling : Identify key functional groups (e.g., amidine moiety) for target engagement using Schrödinger Suite or MOE .
  • ADMET profiling : Use tools like SwissADME to predict absorption, metabolism, and toxicity early in drug design .
  • Data sharing : Archive computational datasets in FAIR-compliant repositories (e.g., RADAR4Chem) for reproducibility .

What strategies can resolve challenges in reproducing literature results for this compound syntheses?

Q. Advanced Research Focus

  • Reagent traceability : Source chemicals from accredited suppliers (e.g., Cayman Chemical) with ≥98% purity .
  • Detailed protocols : Document microwave irradiation parameters (e.g., power, time) for metal complex synthesis .
  • Raw data transparency : Include appendix tables for raw spectral data (e.g., NMR shifts, FT-IR peaks) to validate processed results .
  • Collaborative verification : Cross-validate results with independent labs using platforms like NFDI4Chem .

How can researchers optimize experimental design for studying this compound’s antioxidant mechanisms?

Q. Advanced Research Focus

  • DPPH radical scavenging assays : Standardize concentrations (e.g., 10–100 µM) and measure absorbance at 517 nm with ascorbic acid as a control .
  • Kinetic studies : Use stopped-flow spectroscopy to track reaction rates and identify intermediate species .
  • Synergistic effects : Test combinations with known antioxidants (e.g., grape seed extracts) to evaluate additive or antagonistic interactions .
  • ROS detection : Employ fluorescent probes (e.g., DCFH-DA) in cell-based models to quantify oxidative stress reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.